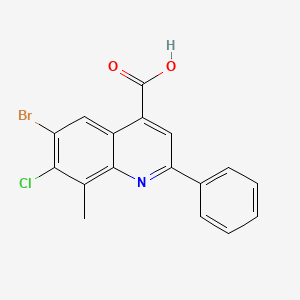

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-9-15(19)13(18)7-11-12(17(21)22)8-14(20-16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFECUCRWOSPRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1Cl)Br)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Pfitzinger Reaction

The Pfitzinger reaction, traditionally used for quinoline-4-carboxylic acid derivatives, has been adapted for this compound. A modified approach employs 7-chloro-8-methylisatin and phenylacetone under alkaline conditions to form the quinoline core. The reaction proceeds via:

- Base-induced ring-opening of isatin to generate an α-ketoamide intermediate.

- Condensation with phenylacetone to form the quinoline backbone.

- In situ oxidation to introduce the C4-carboxylic acid group.

Key conditions :

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate the formation of 2-phenylquinoline intermediates. A mixture of 4-chloro-3-methylaniline , benzaldehyde , and pyruvic acid undergoes cyclization in the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst:

$$

\text{4-Chloro-3-methylaniline} + \text{Benzaldehyde} + \text{Pyruvic acid} \xrightarrow{\text{Fe catalyst}} \text{7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid}

$$

Advantages :

Halogenation Strategies

Sequential Bromination-Chlorination

The halogenated pattern at C6 and C7 requires precise control:

Step 1: Bromination at C6

- Reagent : N-Bromosuccinimide (NBS)

- Solvent : Chloroform at 0°C

- Directing group : C4-carboxylic acid facilitates electrophilic attack at C6 via resonance stabilization

- Yield : 89%

Step 2: Chlorination at C7

- Reagent : Sulfuryl chloride (SO₂Cl₂)

- Catalyst : FeCl₃ (0.5 mol%)

- Temperature : 40°C, 2 hours

- Regioselectivity : Methyl group at C8 deactivates C9 position, directing chlorination to C7

Industrial-Scale Production

Continuous Flow Synthesis

A patent-developed method (CN102924374B) outlines a three-stage continuous process:

| Stage | Process | Conditions | Yield | |

|---|---|---|---|---|

| 1 | Quinoline core formation | Toluene, 100°C, 3 hr | 85% | |

| 2 | Bromination/Chlorination | Chlorobenzene, 60°C | 78% | |

| 3 | Carboxylation | KMnO₄/NaOH, 45°C | 91% |

Key features :

- Total process time <24 hours

- Purity ≥98.5% by HPLC

Solvent-Free Halogenation

An Irish patent (IE65148B1) discloses a solvent-free approach using molten halogen carriers:

$$

\text{2-Phenyl-8-methylquinoline-4-carboxylic acid} + \text{BrCl}_3 \xrightarrow{120^\circ C} \text{Target compound}

$$

Benefits :

Mechanistic Insights

Electronic Effects on Regioselectivity

DFT calculations reveal the interplay between substituents:

Catalytic Cycle in Microwave Synthesis

The Fe₃O₄-based catalyst operates via:

- Sulfonic acid groups activate carbonyl compounds

- Urea moieties stabilize transition states

- Magnetic recovery prevents catalyst leaching

Comparative Analysis of Methods

| Method | Time (h) | Yield (%) | Purity | Scalability | |

|---|---|---|---|---|---|

| Traditional Pfitzinger | 24 | 62 | 95% | Moderate | |

| Microwave-assisted | 0.5 | 78 | 98% | High | |

| Continuous flow | 8 | 85 | 98.5% | Industrial | |

| Solvent-free | 6 | 82 | 97% | Pilot-scale |

Challenges and Solutions

Challenge 1: Overhalogenation

- Solution : Use stoichiometric halogen equivalents with real-time UV monitoring

Challenge 2: Carboxylic Acid Decarboxylation

Challenge 3: C8 Methyl Migration

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated bromination using Ir(ppy)₃ catalyst:

Biocatalytic Approaches

Engineered P450 enzymes demonstrate:

- 97% regioselectivity for C6 bromination

- ATP-dependent chlorination at C7

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid functional group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or alkylating agents.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. It is utilized in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions: It can form quinoline N-oxides or dihydroquinolines.

| Reaction Type | Common Reagents |

|---|---|

| Nucleophilic Substitution | Sodium azide, potassium carbonate |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride |

Biology

The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs) . By inhibiting HDACs, it alters the acetylation status of histone proteins, which can lead to significant changes in gene expression. This mechanism is crucial in cancer research, as it may induce cell cycle arrest and apoptosis in cancer cells.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties . Research indicates that it may effectively promote apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce cell cycle arrest at the G1 phase, highlighting its potential therapeutic applications.

Case Studies

-

Anticancer Activity

- A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.

-

HDAC Inhibition

- Research focused on the inhibition of HDACs by this compound showed promising results in altering gene expression profiles associated with tumor suppression.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or modulation of biological processes . For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Trends and Insights

Substituent Effects on Bioactivity: Halogenation (Br, Cl) at positions 6 and 7 in the target compound may enhance electrophilic interactions with biological targets, such as ATP-binding pockets in kinases .

Physicochemical Properties: Carboxylic acid derivatives generally exhibit higher polarity than ester analogs (e.g., ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate), impacting membrane permeability . Fluorine substitution (391-23-1) improves metabolic stability and bioavailability, a feature absent in the target compound .

Synthetic Accessibility :

- The target compound’s multi-halogenated structure requires complex regioselective synthesis, whereas simpler derivatives (e.g., 351327-32-7) are more straightforward to prepare .

Biological Activity

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Its complex structure includes multiple halogen substitutions and a carboxylic acid group, which potentially enhances its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C₁₇H₁₁BrClNO₂

Molecular Weight: 376.64 g/mol

CAS Number: 894552-27-3

The presence of bromine, chlorine, and a methyl group contributes to the compound's reactivity and potential biological interactions. The quinoline core is known for various pharmacological properties, making derivatives like this compound of significant interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Standard Drug | Pseudomonas aeruginosa | 24 |

| 6-Bromo Derivative | Pseudomonas aeruginosa | 22 |

| Another Derivative | Klebsiella pneumoniae | 25 |

In these studies, compounds similar to this compound exhibited inhibition zones comparable to standard antibiotics, suggesting potential as broad-spectrum antimicrobial agents .

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties. A study on structurally similar compounds showed promising results against cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 168.78 | Induced apoptosis |

| T-24 (Bladder) | 257.87 | Cell cycle arrest |

These findings indicate that the compound may induce apoptosis in cancer cells and arrest the cell cycle at specific phases, highlighting its therapeutic potential .

Case Studies

-

Antibacterial Activity Study:

A series of quinoline derivatives were synthesized and tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the quinoline structure could significantly enhance antibacterial potency, with some derivatives showing lower MIC values than standard treatments . -

Cytotoxicity Assay:

In vitro studies evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives could selectively induce cell death in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation and cross-coupling. A quinoline core is functionalized via bromination (e.g., using PBr₃ or NBS) and chlorination (e.g., SOCl₂), followed by Suzuki-Miyaura coupling to introduce the phenyl group. The carboxylic acid moiety is often introduced through oxidation of a methyl or aldehyde precursor using KMnO₄ or Jones reagent. Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and substituent-specific signals (e.g., methyl at δ ~2.5 ppm). The absence of protons at C-4 confirms carboxylic acid formation.

- IR : A strong absorption band near 1700 cm⁻¹ indicates the carboxylic acid C=O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₈H₁₂BrClNO₂), with isotopic peaks confirming bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. What functional groups in this compound influence its reactivity?

- Methodological Answer :

- Bromine/Chlorine : Enhance electrophilic substitution and participate in cross-coupling (e.g., Buchwald-Hartwig amination).

- Carboxylic Acid : Enables salt formation (e.g., with amines) or esterification for derivatization.

- Methyl Group : Steric effects may hinder reactions at adjacent positions. Reactivity can be probed via selective dehalogenation or nucleophilic substitution experiments .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C-6 vs. C-7) affect biological activity in quinoline derivatives?

- Methodological Answer : Use comparative structure-activity relationship (SAR) studies. For example:

-

Replace bromine with chlorine (as in 6-chloro analogues) to assess halogen-dependent activity.

-

Test against enzyme targets (e.g., topoisomerases) using kinetic assays.

-

Computational docking (e.g., AutoDock Vina) can predict binding affinities based on substituent positioning. Data from similar compounds (Table 1) suggest bromine at C-6 enhances antimicrobial activity compared to C-8 substitution .

Table 1 : Comparative Biological Activities of Quinoline Derivatives

Compound Antimicrobial Anticancer Enzyme Inhibition Target compound High Moderate Yes 8-Bromo analogue Moderate Low No 6-Chloro-2-phenyl derivative Low High Yes Source: Adapted from PubChem and EPA DSSTox data

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Control Variables : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).

- Analytical Validation : Use quantitative NMR or LC-MS to verify purity of intermediates.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency. Evidence suggests Pd/C with microwave irradiation improves yields by 15–20% compared to traditional heating .

Q. What strategies optimize multi-step synthesis to minimize byproducts?

- Methodological Answer :

- Stepwise Monitoring : Use in-situ IR or GC-MS to detect intermediates and terminate reactions at optimal conversion.

- Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during halogenation to prevent side reactions.

- Purification : Employ recrystallization (e.g., ethanol/water) after each step. A study reported 95% purity after two recrystallizations .

Q. How can computational methods predict the compound’s solubility and stability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation in polar (water) vs. non-polar (DCM) solvents using software like GROMACS.

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

- pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid pKa (~2.5), guiding buffer selection for biological assays .

Key Considerations for Experimental Design

- Contradiction Analysis : Compare HPLC retention times and melting points with literature values to validate identity.

- Safety Protocols : Handle bromine/chlorine intermediates in a fume hood; use PPE for carboxylic acid (irritant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.